4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate
Overview
Description
4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate is an organic compound that features both acetylamino and chlorophenyl functional groups attached to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate typically involves the reaction of 2-(acetylamino)-4-chlorophenol with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring the quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding phenol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and amines, with reactions typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various ethers and amides depending on the nucleophile used.
Oxidation: Products include corresponding nitro or carboxylic acid derivatives.
Reduction: Products include amines or alcohols.
Scientific Research Applications
4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, it can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(acetylamino)-4-chlorophenyl 4-methylbenzenesulfonate
- 2-(acetylamino)-4-chlorophenyl 4-ethylbenzenesulfonate
- 2-(acetylamino)-4-chlorophenyl 4-isopropylbenzenesulfonate
Uniqueness
4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
(2-acetamido-4-chlorophenyl) 4-tert-butylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-12(21)20-16-11-14(19)7-10-17(16)24-25(22,23)15-8-5-13(6-9-15)18(2,3)4/h5-11H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIBUZYAQLIFIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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